molecular formula C8H9NO3 B13422388 2-Amino-3-methoxybenzoic Acid-d3

2-Amino-3-methoxybenzoic Acid-d3

Cat. No.: B13422388
M. Wt: 170.18 g/mol
InChI Key: SXOPCLUOUFQBJV-FIBGUPNXSA-N
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Description

2-Amino-3-methoxybenzoic Acid-d3 is a deuterated form of 2-Amino-3-methoxybenzoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 2-Amino-3-methoxybenzoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxybenzoic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include quinones, reduced amines, and various substituted benzoic acids. These products have diverse applications in different fields of research .

Scientific Research Applications

2-Amino-3-methoxybenzoic Acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxybenzoic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its deuterated form allows for detailed studies of reaction mechanisms and metabolic pathways due to the isotopic effects of deuterium .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxybenzoic Acid
  • 2-Amino-3-methylbenzoic Acid
  • 3-Methoxyanthranilic Acid

Uniqueness

2-Amino-3-methoxybenzoic Acid-d3 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .

Biological Activity

2-Amino-3-methoxybenzoic acid-d3, also known as 3-methoxyanthranilic acid-d3, is a deuterated derivative of 2-amino-3-methoxybenzoic acid. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₉D₃NO₃
  • Molecular Weight : 167.16 g/mol
  • Appearance : White to pale yellow crystalline powder
  • Melting Point : 169-173 °C
  • Solubility : Soluble in polar solvents like methanol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from damage.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and may downregulate the expression of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biomolecules:

  • Nucleophilic Interactions : The amino group can form covalent bonds with electrophilic sites on proteins, potentially altering their function.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Cell Membrane Disruption : The hydrophobic methoxy group enhances its ability to integrate into lipid membranes, affecting membrane integrity.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

In Vivo Anti-inflammatory Study

In a mouse model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-4-methoxybenzoic acidPara substitution of methoxy groupExhibits different antimicrobial activity
2-Amino-5-methoxybenzoic acidMeta substitution of methoxy groupMay have distinct anti-inflammatory effects
Anthranilic AcidNo methoxy group; only amino and carboxyKnown for significant biological activity
3-MethoxyanilineAmino group at position 3Primarily used as a dye precursor

Properties

Molecular Formula

C8H9NO3

Molecular Weight

170.18 g/mol

IUPAC Name

2-amino-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3

InChI Key

SXOPCLUOUFQBJV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)O

Origin of Product

United States

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